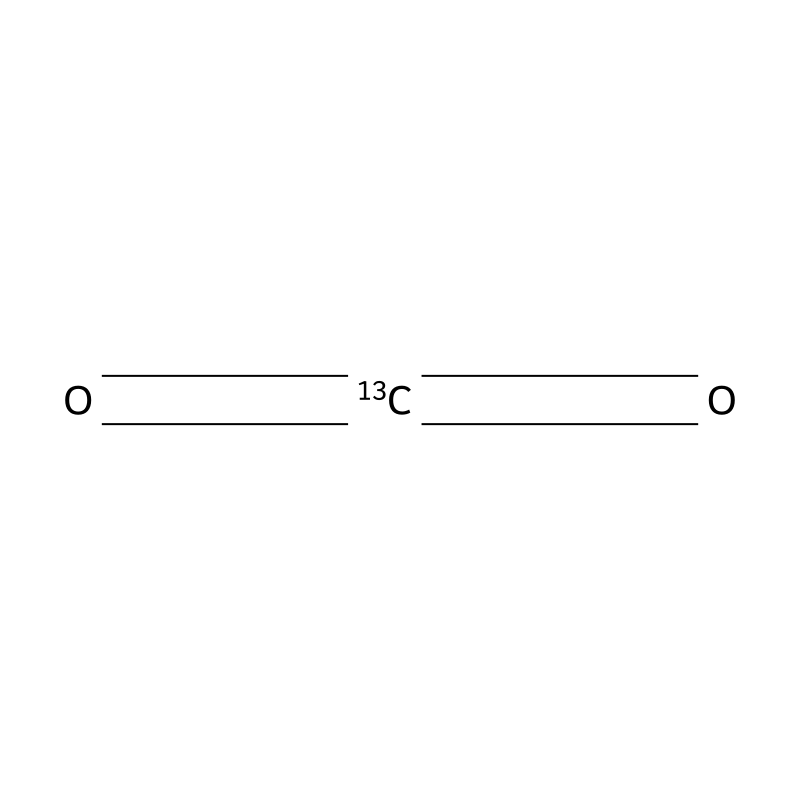Carbon-13C dioxide

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Tracer in Metabolic Studies
¹³CO₂ acts as a valuable tracer in metabolic studies, allowing scientists to track the flow and fate of carbon within living organisms. By feeding cells or organisms ¹³CO₂-labelled substrates, researchers can monitor the incorporation of carbon into various biomolecules such as sugars, fats, and proteins. This information provides insights into various metabolic processes, including:
- Photosynthesis: Studying how plants fix carbon dioxide and convert it into organic matter .
- Cellular respiration: Understanding how organisms break down molecules for energy production .
- Drug development: Investigating the metabolic pathways of newly synthesized drugs to assess their potential efficacy and safety.
Isotope Ratio Analysis for Source Identification
The ratio of ¹³C to ¹²C in ¹³CO₂ can be used to identify the source of carbon in various environmental samples. This technique, known as isotope ratio analysis (δ¹³C), is valuable in:
- Climate change research: Understanding the sources and sinks of atmospheric carbon dioxide, including contributions from fossil fuel burning, deforestation, and natural processes .
- Oceanography: Studying the productivity and carbon cycling in different ocean regions .
- Food authentication: Identifying the origin of food products and detecting potential fraud by comparing the δ¹³C values to established baselines for different regions.
Application in Paleoclimatology
¹³CO₂ trapped in ancient ice cores and ocean sediments can reveal valuable information about past climates. By analyzing the δ¹³C values in these archives, scientists can reconstruct:
Carbon-13 dioxide is a stable isotope of carbon dioxide, distinguished by the presence of the carbon-13 isotope, which comprises approximately 1.1% of naturally occurring carbon. Carbon dioxide, with the chemical formula , consists of one carbon atom covalently double bonded to two oxygen atoms. The presence of the carbon-13 isotope allows for unique applications in scientific research, particularly in studies involving isotope labeling and tracing metabolic pathways.
- Carboxylation: Carbon-13 dioxide can react with nucleophiles to form carboxylic acids.
- Cycloaddition: It can participate in cycloaddition reactions, contributing to the formation of cyclic compounds.
- Formylation: Carbon-13 dioxide is involved in formylation reactions, where it adds a formyl group to other organic molecules .
The reactivity of carbon-13 dioxide is influenced by its electrophilic nature, which allows it to engage in reversible reactions with strong nucleophiles such as amines, forming carbamate derivatives .
In biological systems, carbon-13 dioxide plays a crucial role in photosynthesis and carbon fixation. Plants, algae, and cyanobacteria utilize carbon dioxide during photosynthesis to convert light energy into chemical energy, producing glucose and oxygen as by-products. The enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (commonly known as RuBisCO) catalyzes the initial step of this process. The incorporation of carbon-13 into biological molecules allows for tracking and studying metabolic pathways through techniques such as nuclear magnetic resonance spectroscopy .
Carbon-13 dioxide can be synthesized through several methods:
- Isotope Enrichment: Techniques such as cryogenic distillation and gas diffusion are employed to separate carbon-13 from carbon-12.
- Electrochemical Reduction: This method involves reducing carbon dioxide in an electrochemical cell to selectively produce carbon-13 labeled compounds .
- Thermal Decomposition: Carbonates can be thermally decomposed to release carbon dioxide, which can then be enriched with the carbon-13 isotope .
Carbon-13 dioxide has diverse applications across various fields:
- Medical Diagnostics: It is used as a diagnostic agent in breath tests for detecting conditions like Helicobacter pylori infections .
- Metabolic Studies: Researchers utilize carbon-13 labeling to trace metabolic pathways and study biochemical processes in organisms .
- Environmental Monitoring: Carbon-13 dioxide can help track sources and sinks of carbon emissions in ecological studies.
Studies involving interaction with other compounds have highlighted the unique properties of carbon-13 dioxide:
- Reactivity with Amines: Research has shown that the reaction kinetics and mechanisms differ when using carbon-13 labeled compounds compared to their natural counterparts .
- Isotope Fractionation: Electroreduction studies indicate that the conversion efficiency favors the more prevalent carbon isotope (carbon-12) over carbon-13, impacting how these isotopes are utilized in various chemical processes .
Several compounds are similar to carbon-13 dioxide, each possessing unique characteristics:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Carbon Dioxide | CO₂ | Most common form; significant greenhouse gas |
| Carbon Monoxide | CO | Toxic gas; one-carbon compound |
| Methane | CH₄ | Main component of natural gas; one-carbon compound |
| Ethylene | C₂H₄ | Important in polymer production; double bond |
Carbon-13 dioxide is unique due to its isotopic composition, enabling specific applications in research that require precise tracking and analysis of biological and chemical processes. Its ability to participate in similar reactions while providing distinct insights into molecular behavior sets it apart from these other compounds.








